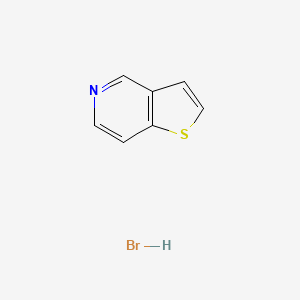
Thieno(3,2-c)pyridine, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-c]pyridine bromohydrate: is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thieno[3,2-c]pyridine bromohydrate, which includes a fused thiophene and pyridine ring, makes it a valuable compound in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-c]pyridine bromohydrate typically involves the reaction of substituted thiophene derivatives with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with N-aryl-2-bromoacetamides under basic conditions . Another approach involves the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide to form the thieno[3,2-c]pyridine intermediate, which is then reacted with bromine to yield the bromohydrate derivative .
Industrial Production Methods: Industrial production of thieno[3,2-c]pyridine bromohydrate often employs large-scale synthesis techniques, including multicomponent reactions and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridine bromohydrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[3,2-c]pyridine derivatives.
Substitution: Thieno[3,2-c]pyridine derivatives with substituted nucleophiles.
Scientific Research Applications
Chemistry: Thieno[3,2-c]pyridine bromohydrate is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, thieno[3,2-c]pyridine bromohydrate is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases and other enzymes involved in disease pathways .
Medicine: The compound is being investigated for its therapeutic potential in treating cancer, inflammation, and viral infections. Its ability to modulate biological pathways makes it a candidate for drug development .
Industry: Thieno[3,2-c]pyridine bromohydrate is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential in creating new materials with unique properties .
Mechanism of Action
Thieno[3,2-c]pyridine bromohydrate exerts its effects by interacting with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting disease-related pathways . The presence of the bromine atom enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another member of the thienopyridine family, known for its anticancer and antiviral activities.
Thieno[3,4-b]pyridine: Exhibits similar biological activities but differs in its structural arrangement.
Thieno[2,3-c]pyridine: Used in kinase inhibition and drug discovery.
Uniqueness: Thieno[3,2-c]pyridine bromohydrate stands out due to its unique bromine substitution, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
65402-59-7 |
|---|---|
Molecular Formula |
C7H6BrNS |
Molecular Weight |
216.10 g/mol |
IUPAC Name |
thieno[3,2-c]pyridine;hydrobromide |
InChI |
InChI=1S/C7H5NS.BrH/c1-3-8-5-6-2-4-9-7(1)6;/h1-5H;1H |
InChI Key |
MCTACWAHUNRESA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




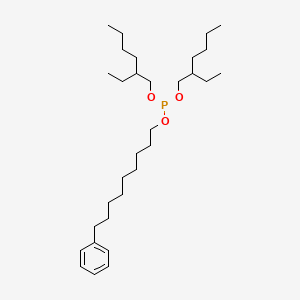
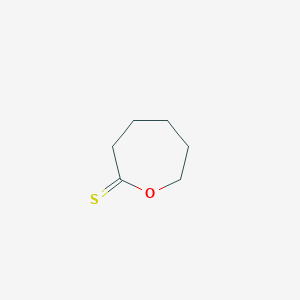
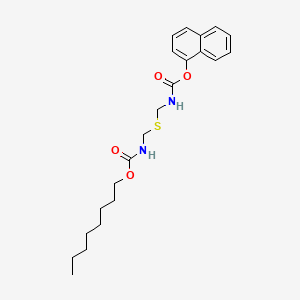
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)

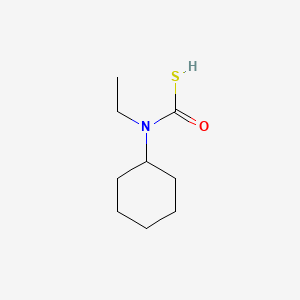


![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-](/img/structure/B14477269.png)
